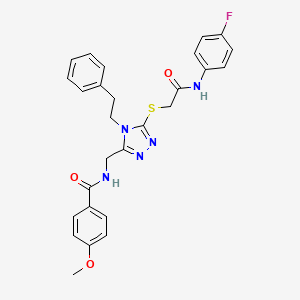![molecular formula C17H16FN5O2 B2888512 2-Ethyl-6-(2-fluorophenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 878729-39-6](/img/structure/B2888512.png)
2-Ethyl-6-(2-fluorophenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Ethyl-6-(2-fluorophenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione” is a complex organic compound. It is a derivative of isoindole-1,3-diones, which are commonly known as phthalimides . These compounds represent an important class of biological and pharmaceutical compounds, including indole alkaloids . They are usually synthesized by the condensation of a phthalic anhydride with primary amines .
Synthesis Analysis
The synthesis of such compounds can be achieved through various methods. One such method involves the condensation of benzodiazepines with mono-anion of tosylmethyl isocyanide or ethyl isocyanoacetate under mild conditions, leading to the formation of imidazobenzodiazepine . In one method, tosylmethyl isocyanide (Tos-MIC) is used, and the number of synthetic steps are decreased in comparison to previous reports . In another method, ethyl isocyanoacetate, which is commonly used for the synthesis of some imidazobenzodiazepines, is consumed to generate midazolam .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and variable structures . The skeletal representation of the fused heterocyclic ring system depicts the common planes in the A–B and B–C ring system .Chemical Reactions Analysis
The overall transformation involved in the synthesis of these compounds includes the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
- Antianxiety and Anticancer Potential : The compound shows promise in the development of novel antianxiety agents with high affinity for central benzodiazepine receptors, demonstrating a partial agonist profile without typical benzodiazepine side effects, suggesting potential for safer therapeutic options (Anzini et al., 2008). Additionally, derivatives of this chemical scaffold have been investigated for anticancer activities, with certain modifications showing significant cytotoxicity against cancer cell lines, indicating its utility in designing anticancer drugs (Kuo et al., 1996).
Material Science Applications
- Fluorescence Sensing and Luminescence : Research into imidazole derivatives has led to the development of novel fluorophores for the selective detection of picric acid, a potent explosive, showcasing the utility of these compounds in environmental monitoring and safety applications (Dhanunjayarao et al., 2016). Similarly, imidazole-based lanthanide(III)-organic frameworks exhibit characteristic luminescence properties, making them potential candidates for chemical sensing technologies (Shi et al., 2015).
Chemical Synthesis Applications
- Corrosion Inhibition : Halogen-substituted imidazole derivatives have been evaluated as corrosion inhibitors for mild steel in acidic environments, demonstrating significant potential in protecting industrial materials from corrosive damage (Zhang et al., 2015). This application is crucial for extending the lifespan of metal components in harsh chemical environments.
Direcciones Futuras
The future directions for this compound could involve further exploration of its potential uses in medicinal chemistry, given the biological and pharmacological activity of similar compounds . Additionally, the development of a selective, high-yield reaction to convert isoindole-1,3-dione into fused highly substituted isoindole-1,3-dione derivatives remains a challenge , suggesting an area for future research.
Mecanismo De Acción
Target of Action
It’s worth noting that imidazole derivatives, which this compound is a part of, have been known to exhibit a broad range of biological activities . They interact with various targets, including enzymes and receptors, leading to their diverse therapeutic applications .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of bonds with active sites on the target molecules . This interaction can lead to changes in the target’s function, potentially resulting in therapeutic effects .
Biochemical Pathways
Imidazole derivatives have been reported to influence a variety of biochemical pathways due to their broad spectrum of biological activities . These can include pathways related to inflammation, tumor growth, diabetes, and various microbial infections .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution . The metabolism and excretion of these compounds can vary widely, depending on their specific structures .
Result of Action
Given the wide range of biological activities exhibited by imidazole derivatives, the effects can be diverse, ranging from anti-inflammatory and antitumor effects to antimicrobial and antiviral activities .
Propiedades
IUPAC Name |
2-ethyl-6-(2-fluorophenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O2/c1-4-21-15(24)13-14(20(3)17(21)25)19-16-22(13)9-10(2)23(16)12-8-6-5-7-11(12)18/h5-9H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGWBBHJQPNZDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=CC=C4F)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl (8-azabicyclo[3.2.1]octan-3-yl)(methyl)carbamate hydrochloride](/img/structure/B2888430.png)
![N-[(2-Cyclopentyloxyphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2888431.png)
![3-[(2-Chloro-6-fluorophenyl)methyl]-2,4-dimethoxybenzaldehyde](/img/structure/B2888432.png)
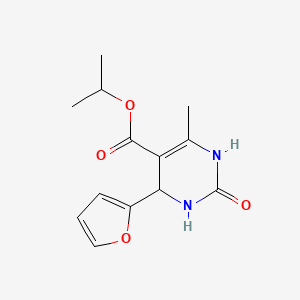
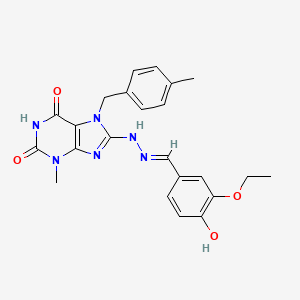

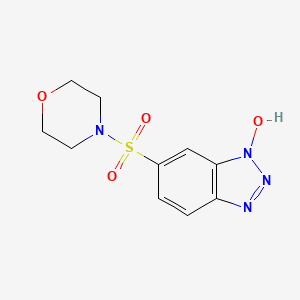
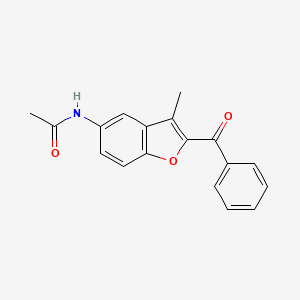
![3-(cyclohexylmethyl)-8,9-dimethoxy-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-3H-imidazo[1,2-c]quinazolin-2-one](/img/structure/B2888440.png)
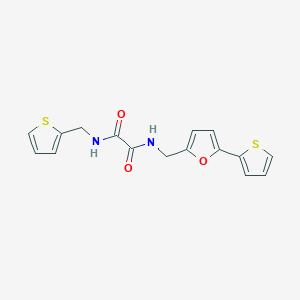


![5-[1-(5-bromo-2-furoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2888449.png)
